molecular formula C45H57N7O6 B10854887 14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione CAS No. 2546091-70-5

14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione

Cat. No.: B10854887
CAS No.: 2546091-70-5
M. Wt: 792.0 g/mol
InChI Key: TZQVPFRBHPQZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

QN-302 is a small molecule selective transcription inhibitor developed by Qualigen Therapeutics. It is known for its strong binding affinity to G-quadruplex (G4) DNA structures, which are prevalent in cancer cells. This compound has shown significant potential in treating various types of cancer, including pancreatic ductal adenocarcinoma and other solid tumors .

Preparation Methods

The synthesis of QN-302 involves the preparation of a tetra-substituted naphthalene diimide derivative. . The industrial production methods for QN-302 are not extensively detailed in the available literature, but it is likely that the process involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

QN-302 primarily interacts with G-quadruplex DNA structures, stabilizing them against unwinding. This stabilization inhibits the replication, transcription, and translation of cancer-related genes containing G-quadruplex sequences . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the context of its biological activity. Instead, its primary mode of action is through non-covalent binding to G-quadruplex structures, leading to the down-regulation of target gene expression and subsequent cancer cell death .

Properties

CAS No.

2546091-70-5

Molecular Formula

C45H57N7O6

Molecular Weight

792.0 g/mol

IUPAC Name

14-hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione

InChI

InChI=1S/C45H57N7O6/c53-42-35-29-34(33-9-7-32(8-10-33)31-50-14-3-4-15-50)40-38-36(43(54)51(44(40)55)18-5-16-48-21-25-57-26-22-48)30-37(46-11-20-47-12-1-2-13-47)41(39(35)38)45(56)52(42)19-6-17-49-23-27-58-28-24-49/h7-10,29-30,53H,1-6,11-28,31H2

InChI Key

TZQVPFRBHPQZNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN=C2C=C3C4=C(C(=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C7=CC=C(C=C7)CN8CCCC8)C(=O)N(C3=O)CCCN9CCOCC9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.